molecular formula C8H7N5O3 B1331636 [([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid CAS No. 438212-42-1

[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid

Cat. No.: B1331636
CAS No.: 438212-42-1
M. Wt: 221.17 g/mol
InChI Key: OPVKAJXZPPRJFN-UHFFFAOYSA-N
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Description

[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine core, followed by the introduction of the carbonyl and amino-acetic acid functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: The compound is used in the development of new materials, including polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[1,5-a]pyrimidine derivatives: These compounds share the triazolopyrimidine core but differ in their substituents and functional groups.

    Pyrimidine derivatives: These compounds have a similar pyrimidine ring structure but lack the triazole moiety.

    Triazole derivatives: These compounds contain the triazole ring but do not have the pyrimidine component.

Uniqueness

[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid is unique due to its combined triazole and pyrimidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O3/c14-5(15)4-10-7(16)6-11-8-9-2-1-3-13(8)12-6/h1-3H,4H2,(H,10,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVKAJXZPPRJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NCC(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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